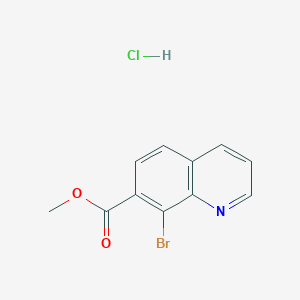

8-溴喹啉-7-甲酸甲酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 8-bromoquinoline-7-carboxylate hydrochloride is a compound that can be associated with the broader class of quinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in compounds with antimalarial, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aniline derivatives and proceeding through various functionalization steps. For instance, the Skraup reaction is a classical method used to synthesize quinoline derivatives, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones . Bromination is a common step in the synthesis of such compounds, which can introduce bromine atoms at specific positions on the quinoline ring, as demonstrated in the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives . The introduction of the bromine atom can be a key step for further functionalization or for the modulation of the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The presence of substituents like bromine can influence the non-planarity of the molecule and affect its tautomeric forms, as seen in the case of 8-hydroxyquinoline derived thiosemicarbazones . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can be regioselective depending on the position of the bromine atom on the quinoline ring . The reactivity of these compounds can be exploited to synthesize a wide range of functionalized derivatives, such as alkylamino compounds, which can have significant biological activities . The bromine atom can also serve as a photolabile protecting group, which can be removed upon exposure to light, demonstrating the versatility of brominated quinoline derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, fluorescence, and metal-ligand stoichiometry, are influenced by the nature and position of substituents on the quinoline ring . These properties are important for the application of quinoline derivatives in various fields, including materials science and medicinal chemistry. For example, the solubility and fluorescence properties of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The coordination chemistry of quinoline derivatives with metals can lead to the formation of complexes with distinct geometries and enhanced biological activities .

科学研究应用

光敏保护基团:8-溴喹啉-7-甲酸甲酯;盐酸盐用作羧酸的光敏保护基团。它对多光子诱导的光解显示出更高的效率和敏感性,使其适用于体内使用,特别是由于其溶解度增加和荧光低。这使得它可用作生物信使的笼罩基团 (Fedoryak & Dore, 2002).

羧酰胺的邻位烷基化:在有机化学中,它在使用铁催化的反应直接对邻位羧酰胺进行烷基化中起作用。这个过程以高产率、区域选择性和官能团耐受性著称,使其成为化学合成中的重要方法 (Fruchey, Monks, & Cook, 2014).

光谱表征和热学研究:该化合物参与了二价过渡金属配合物的な光谱表征和热学研究。这些研究对于理解金属配合物与各种配体的相互作用和稳定性至关重要,这在药理学和材料科学中具有意义 (Patel & Patel, 2017).

钯催化的芳基化和烷基化:它用于辅助钯催化的 sp2 和 sp3 碳氢键芳基化和烷基化。该方法在开发新药和复杂有机分子方面具有重要意义 (Shabashov & Daugulis, 2010).

缓蚀剂:一些与 8-溴喹啉-7-甲酸甲酯;盐酸盐密切相关的 8-羟基喹啉衍生物已被合成并确定为酸性环境中低碳钢的有效缓蚀剂。该应用在工业环境中保护金属表面至关重要 (Rbaa et al., 2019).

用于生理用途的光去除保护基团:该化合物还被研究为光去除保护基团,特别是在双光子激发下效率很高。它被探索用于在细胞和组织培养中用光调节生物效应物的作用,特别是在生理条件下 (Zhu, Pavlos, Toscano, & Dore, 2006).

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

methyl 8-bromoquinoline-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWWMOVXZFAQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromoquinoline-7-carboxylate;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)

![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)